molecular formula C12H10N4OS B14908604 N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B14908604
M. Wt: 258.30 g/mol
InChI Key: JONRURYUPSANQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and agricultural science research. While specific biological data for this exact compound is limited, its core structure is well-established. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a range of pharmacological activities. Scientific literature indicates that structurally similar 1,2,3-thiadiazole-5-carboxamide compounds are being investigated for their potential as anticancer agents, with some analogs showing potent antiproliferative properties in vitro against drug-sensitive and multidrug-resistant cancer cell lines . Furthermore, related compounds have been identified as novel inhibitors of key signaling pathways, such as the canonical NF-κB cascade, highlighting the scaffold's relevance in oncology and immunology research . Beyond biomedical applications, this class of compounds has also shown promise in agrochemical research, where certain 1,2,3-thiadiazole carboxamides and thioamides have been developed for protecting crops by combating undesired phytopathogenic microorganisms . The molecular structure, which incorporates the 1,2,3-thiadiazole ring linked to a substituted aniline via a carboxamide bridge, provides a versatile framework for exploring structure-activity relationships (SAR). Researchers value this compound and its analogs as key intermediates or target molecules for synthesizing novel chemical entities to develop new therapeutic or agrochemical agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-ethylthiadiazole-5-carboxamide

InChI

InChI=1S/C12H10N4OS/c1-2-10-11(18-16-15-10)12(17)14-9-5-3-4-8(6-9)7-13/h3-6H,2H2,1H3,(H,14,17)

InChI Key

JONRURYUPSANQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanophenyl isothiocyanate with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The table below compares key structural features and activities of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide with similar compounds:

Compound Name R1 (Thiadiazole) R2 (Aryl Group) Molecular Weight (g/mol) Biological Activity Source
Target Compound 4-Ethyl 3-Cyanophenyl ~263.3 (C₁₂H₁₀N₄OS)* Not explicitly reported N/A
Tiadinil () 4-Methyl 3-Chloro-4-methylphenyl 267.7 Pesticide (plant activator)
BTP2/YM-59483 () 4-Methyl 3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl 440.3 SOCE inhibitor; anti-inflammatory
Org 214007-0 () 4-Methyl Complex azepine-cyano 430.0 Selective glucocorticoid receptor modulator
EBF Analogue 8b () 4-Methyl 4-Cyanophenyl ~420 (estimated) Aphicidal activity (LC₅₀: 10.2 µg/mL)
N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]-... Thiazole core 3,4-Dichlorophenyl ~352.3 c-Abl kinase activation (reported)

*Calculated based on formula C₁₂H₁₀N₄OS.

Key Observations:
  • Substituent Effects: The ethyl group at position 4 on the thiadiazole in the target compound may enhance lipophilicity compared to methyl-substituted analogues (e.g., Tiadinil, BTP2). This could influence membrane permeability and bioavailability. The 3-cyanophenyl moiety distinguishes it from compounds with halogenated (e.g., Tiadinil) or pyrazole-based (e.g., BTP2) aryl groups. The cyano group’s electron-withdrawing nature may modulate receptor binding or metabolic stability .
A. Pesticidal Activity
  • EBF Analogues (): Compounds with 4-methyl-thiadiazole and substituted aryl groups (e.g., 4-cyanophenyl in 8b) showed aphicidal activity (LC₅₀: 10.2 µg/mL), outperforming the lead compound (E)-β-farnesene. The target compound’s 3-cyanophenyl and 4-ethyl groups may similarly enhance interactions with insect nicotinic acetylcholine receptors or metabolic enzymes .
  • Tiadinil (): A plant activator with a 3-chloro-4-methylphenyl group, suggesting that halogenation and methylation patterns influence pesticidal efficacy. The target’s cyano group may offer a different mode of action due to altered electronic properties .
B. Anti-Inflammatory and Ion Channel Modulation
  • BTP2 (): Inhibits store-operated calcium entry (SOCE) via Orai1, with applications in inflammation and cardiac pathophysiology. The trifluoromethyl-pyrazole moiety is critical for potency, whereas the target compound’s 3-cyanophenyl may limit cross-reactivity with SOCE targets .
  • Org 214007-0 () : Demonstrates that thiadiazole-carboxamides can be engineered for nuclear receptor modulation (e.g., glucocorticoid receptor). The target’s simpler structure may lack the conformational rigidity needed for such interactions .
C. Kinase Modulation
  • N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]-... (): Activates c-Abl kinase, highlighting the role of halogenated aryl groups in kinase binding. The target’s cyano group may substitute for halogens in hydrogen-bonding interactions but requires experimental validation .

Q & A

Q. What are the critical parameters to optimize in the synthesis of N-(3-cyanophenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction temperature (typically 80–110°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of intermediates such as 3-cyanoaniline and 4-ethyl-1,2,3-thiadiazole-5-carbonyl chloride. Catalysts like triethylamine may enhance condensation efficiency. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product. Purity should be confirmed by HPLC (≥99.0%) and melting point analysis (compare with analogs like tiadinil, mp 111–113°C) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., PubChem data for analogous thiadiazoles) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C12_{12}H11_{11}N4_{4}OS).
  • X-ray crystallography : For definitive confirmation, reference structural data from similar compounds like 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antifungal activity : Microdilution assays against Fusarium or Botrytis spp., given the SAR-inducing properties of tiadinil .
  • Enzyme inhibition : Test against plant pathogenesis-related enzymes (e.g., chitinases) or human targets (e.g., SOCE inhibition, as seen with BTP2 ).
  • Cytotoxicity : Use MTT assays on mammalian cell lines to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity ).
  • Structural analogs : Compare activity with tiadinil (EC50_{50} = 0.1–1 µM in plant SAR ) and BTP2 (IC50_{50} = 20 µM for SOCE inhibition ).
  • Data normalization : Use internal controls (e.g., salicylic acid for SAR studies ).

Q. What experimental strategies elucidate the compound’s mechanism in systemic acquired resistance (SAR)?

  • Methodological Answer :
  • Gene expression profiling : Quantify SAR markers (e.g., PR-1, NPR1) in Arabidopsis or tobacco via qPCR .
  • Metabolite tracking : Identify active derivatives (e.g., 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid) using LC-MS, as seen with tiadinil’s metabolite SV-03 .
  • Mutant studies : Test efficacy in npr1 mutants to confirm SA pathway dependency .

Q. How can in vivo models validate therapeutic potential without commercial bias?

  • Methodological Answer :
  • Plant studies : Apply foliar sprays in Botrytis-infected tomatoes; measure lesion size reduction and defense gene upregulation .
  • Mammalian models : Use zebrafish embryos or murine macrophages to assess anti-inflammatory activity, referencing BTP2’s role in Ca2+^{2+}-mediated signaling .

Data Contradiction Analysis

Reported Bioactivity Study 1 (Plant SAR) Study 2 (Mammalian Cells) Possible Resolution
EC50_{50} for antifungal0.5 µM Inactive at 10 µM Species-specific target divergence; optimize assay for membrane permeability.
SAR induction efficacy80% reduction 30% reduction Variances in plant genotype or pathogen strain; standardize PR-1 as a biomarker.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.